

A Researcher's Guide to Cross-Referencing Spectral Data of Pyranone Derivatives

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Compound of Interest

Compound Name: 2,6-Dimethyltetrahydro-4h-pyran-4-one

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For researchers and drug development professionals working with pyranone derivatives, accurate structural elucidation is paramount. This guide provides a comparative overview of spectral data for this important class of compounds, alongside detailed experimental protocols for data acquisition. By cross-referencing ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, researchers can confidently identify and characterize pyranone-based structures, accelerating the drug discovery process.

Comparative Spectral Data

The following tables summarize typical spectral data for various pyranone derivatives, offering a baseline for comparison with experimentally obtained results.

Table 1: ^1H NMR Spectral Data of Representative Pyranone Derivatives (in ppm)

Compo und/Fra gment	H-2	H-3	H-4	H-5	H-6	Other Protons	Referen ce
4H- Pyran-4- one	7.6-7.8 (d)	6.3-6.5 (d)	-	6.3-6.5 (d)	7.6-7.8 (d)	-	[1]
3-Bromo- 4,6- dimethyl- 2H- pyran-2- one	-	-	-	6.1-6.3 (s)	-	CH ₃ at C- 4: 2.1-2.3 (s), CH ₃ at C-6: 2.3-2.5 (s)	[2]
Phomapy rone A	-	6.27 (d)	8.34 (d)	-	6.61 (s)	10.49 (s, 7-OH), 4.58 (q, H-11), 2.35 (m, H-13), 1.45/1.15 (m, H- 14), 2.12 (s, H-16), 0.53 (t, H-15), 1.25 (d, H-17), 0.99 (d, H-18)	[3]
(E)-3-(1- ((2,6- diisoprop ylphenyl) -imino)- ethyl)-4- hydroxy-	-	-	-	5.8 (s)	-	CH ₃ at C- 6: 2.1 (s), CH ₃ on iminoethyl: l: 2.2 (s), CH of isopropyl:	[4]

6-methyl-	2.8 (m),
2H-	Aromatic
pyran-2-	H: 7.1-
one	7.3 (m),
	OH: 15.2
	(s)

Table 2: ^{13}C NMR Spectral Data of Representative Pyranone Derivatives (in ppm)

Compound/Form Name	C-2	C-3	C-4	C-5	C-6	Carbo nyl (C=O)	Other Carbo ns	Reference
4H-Pyran-4-one	161.0	117.0	185.0	117.0	161.0	185.0	-	[1]
3-Bromo-4,6-dimethyl-2H-pyran-2-one	160.0	100.0	158.0	118.0	150.0	160.0	CH ₃ at C-4: 18.0, CH ₃ at C-6: 20.0	[2]
Phoma A	160.2	111.1	141.1	136.9	110.9	212.6 (C-12)	C-7: 159.0, C-8: 109.8, C-9: 154.3, C-10: 109.5, C-11: 44.6, C-13: 45.7, C-14: 24.9, C-15: 11.4, C-16: 7.8, C-17: 18.1, C-18: 17.0	[3]

(E)-3-						CH ₃ at	
(1-((2,6-						C-6:	
diisopro						20.0,	
pylphen						CH ₃ on	
yl)-						iminoet	
imino)-						hyl:	
ethyl)-4	163.6	96.7	185.1	107.6	177.1	171.3	Isoprop
-						(pyrano	yl CH:
hydroxy						ne	28.7, [4]
-6-						C=O)	Isoprop
methyl-							yl CH ₃ :
2H-							24.1,
pyran-							Aromati
2-one							c C:
							124.3,
							129.2,
							131.7,
							144.4

Table 3: IR Absorption Frequencies for Pyranone Derivatives (in cm⁻¹)

Functional Group	Characteristic Absorption Range	Example Compound	Reference
C=O (Lactone)	1700 - 1750	3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one	[5]
C=C (Olefinic)	1600 - 1680	3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one	[5]
C-O-C (Ether)	1000 - 1300	(E)-3-(1-((2,6-diisopropylphenyl)imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one	[4]
O-H (Hydroxy)	3200 - 3600 (broad)	(E)-3-(1-((2,6-diisopropylphenyl)imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one	[4]
C-H (Aromatic)	3000 - 3100	3-[(4-Fluorophenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one	[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for acquiring the spectral data cited above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3][6][7]
- Sample Preparation: 5-10 mg of the pyranone derivative is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[3][6] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[6]
- ^1H NMR Acquisition: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: A wider spectral width (0-220 ppm) is used. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon signals.[8] 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complete structural elucidation.[3][5]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[4][6]
- Sample Preparation: Solid samples are typically prepared as KBr pellets.[4] A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
- Data Acquisition: Spectra are commonly recorded in the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

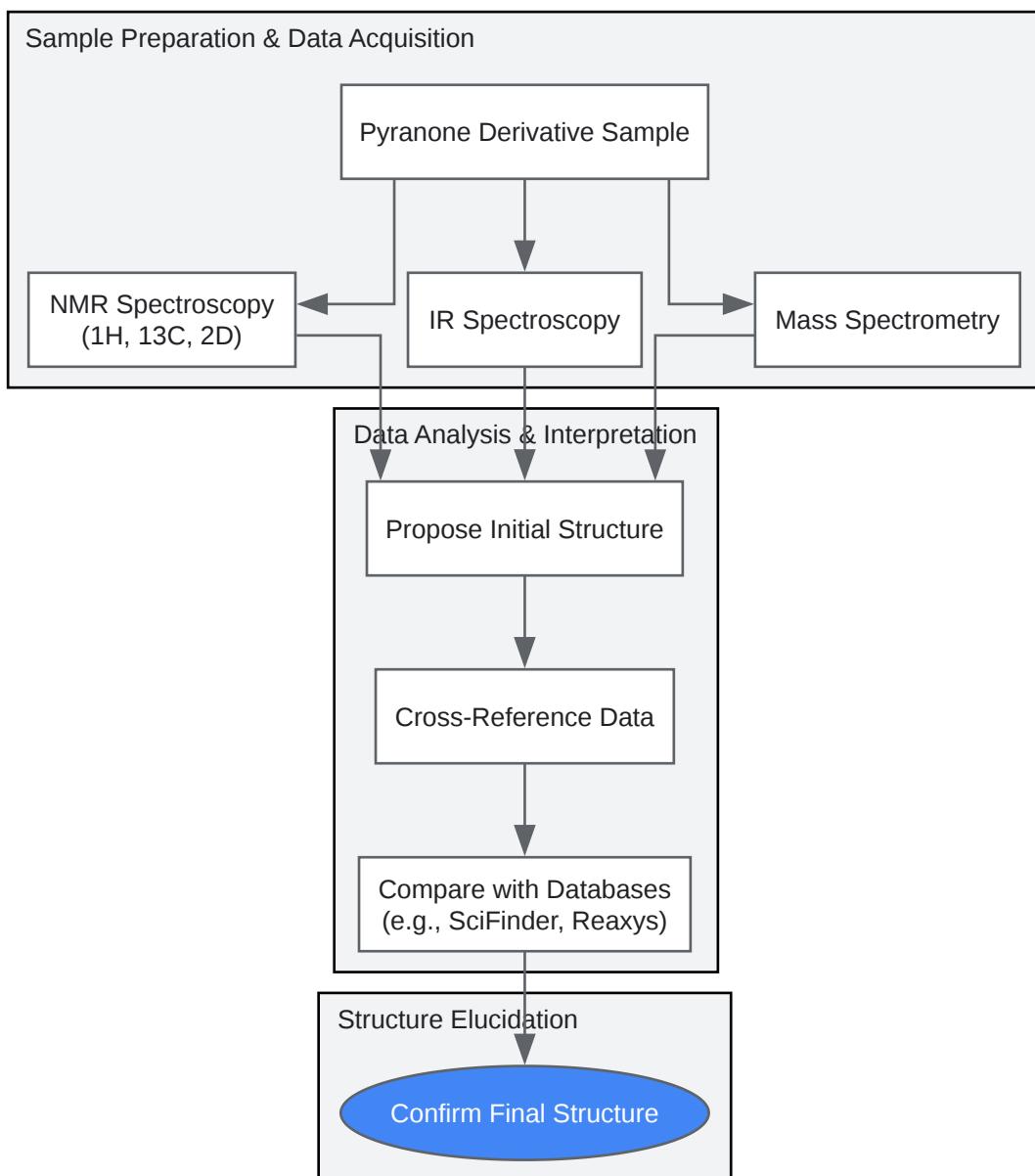
- Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to determine the molecular weight and elemental composition.[3]
- Ionization Techniques: Common ionization methods include Electrospray Ionization (ESI) and Electron Impact (EI).[2][7]

- Data Analysis: The molecular ion peak (M^+) provides the molecular weight of the compound. The fragmentation pattern can offer valuable structural information.

Visualizing Workflows and Pathways

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for the identification and characterization of pyranone derivatives using multiple spectral techniques.

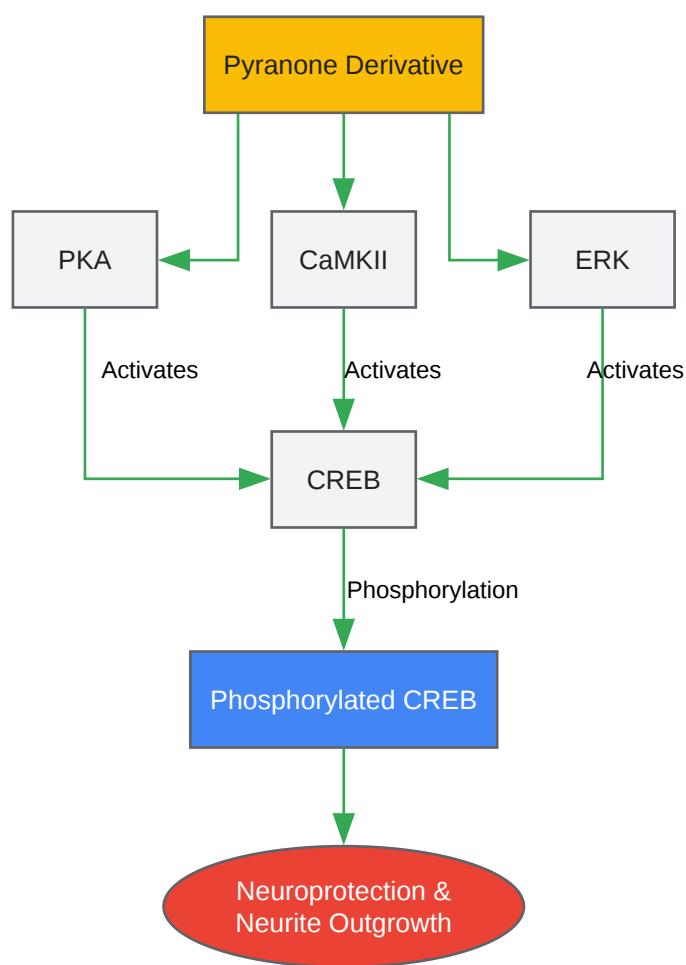


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Caption: Workflow for the structural elucidation of pyranone derivatives.

Signaling Pathway Involvement of Pyranone Derivatives

Certain pyranone derivatives have been shown to modulate cellular signaling pathways, highlighting their therapeutic potential. For instance, some derivatives have demonstrated neuroprotective effects relevant to Alzheimer's disease by influencing pathways that promote CREB phosphorylation.^[9]



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Caption: Signaling pathway modulated by certain pyranone derivatives.

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